molecular formula C15H13F2N5O4S B2914189 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034371-77-0

2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2914189
CAS No.: 2034371-77-0
M. Wt: 397.36
InChI Key: SXZXJYRWQPHGGK-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethylsulfonyl group and a methoxy-substituted triazolopyridazine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Difluoromethylsulfonyl Group: This step often involves the reaction of the intermediate with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the triazolopyridazine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The triazolopyridazine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Compounds with similar triazolopyridazine cores but different substituents.

    Difluoromethylsulfonyl Derivatives: Compounds with the difluoromethylsulfonyl group but different core structures.

Uniqueness

2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13F2N5O4SC_{15}H_{13}F_2N_5O_4S with a molecular weight of 397.4 g/mol. The structure features a difluoromethyl sulfonyl group and a triazolo-pyridazin moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H13F2N5O4SC_{15}H_{13}F_2N_5O_4S
Molecular Weight397.4 g/mol
CAS Number2034371-77-0

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related triazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A case study demonstrated that a structurally related compound inhibited tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's sulfonamide group suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that similar compounds can selectively inhibit COX-2 over COX-1, leading to reduced inflammatory responses .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK/ERK that are crucial for cell growth and survival.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

Study on Antitumor Effects

In a recent study published in Cancer Research, researchers evaluated the effects of a similar triazole derivative on human breast cancer cells. The results indicated that the compound reduced cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study on Inflammatory Response

Another study focused on the anti-inflammatory properties of related sulfonamides. It was found that these compounds significantly decreased the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O4S/c1-26-13-7-6-11-19-20-12(22(11)21-13)8-18-14(23)9-4-2-3-5-10(9)27(24,25)15(16)17/h2-7,15H,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZXJYRWQPHGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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